1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Description
1'-[(3,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a structurally complex compound characterized by a bipiperidine backbone modified with a 3,5-dimethylphenylcarbamothioyl group and a carboxamide moiety. The bipiperidine scaffold provides conformational flexibility, while the 3,5-dimethylphenyl group introduces steric bulk and lipophilicity. Limited safety data suggest further toxicological studies are needed, though related bipiperidine derivatives are explored for therapeutic applications, including anti-inflammatory and central nervous system (CNS) modulation .
Properties
IUPAC Name |
1-[(3,5-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-15-12-16(2)14-17(13-15)22-19(26)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYOOTJVKJMURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Shares the 3,5-dimethylphenyl group but replaces the bipiperidine scaffold with a hydroxynaphthalene core.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to electron-withdrawing substituents and optimal lipophilicity .
- Key Difference : The absence of the bipiperidine backbone and thiourea linkage reduces structural similarity, but the 3,5-dimethylphenyl group highlights the importance of substituent positioning for bioactivity.
2.1.2 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide
- Structure : A symmetric 1,4-dihydropyridine (DHP) with dual carboxamide groups and nitro substituents.
- Activity: Demonstrates antimycobacterial and antimicrobial properties, with bulk substituents enhancing potency. Notably, asymmetric DHP derivatives (e.g., with one carboxamide and one ester group) show stronger antitubercular activity than symmetric analogues .
- Key Difference : The DHP core contrasts with the bipiperidine scaffold, but shared carboxamide groups and bulky aromatic substituents suggest overlapping structure-activity principles.
Functional Analogues
2.2.1 N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide
- Structure: Features a 1,4-dihydropyridine core with a 3,5-dimethylphenylamino group and sulfanyl linkage.
- Activity : Exhibits anti-inflammatory activity 2.9× more potent than nimesulide in reducing paw edema, attributed to the 3,5-dimethylphenyl group and sulfanyl moiety .
- Key Difference : The sulfanyl group and dihydropyridine core differ from the bipiperidine-thiourea structure, but both compounds leverage lipophilic aromatic groups for bioactivity.
2.2.2 [1,4'-Bipiperidine]-4'-carboxamide Derivatives
- Structure : Includes salts like 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride.
- Activity : Modifications such as dihydrochloride formation improve solubility and stability. Structural flexibility of the bipiperidine scaffold allows diverse pharmacological targeting .
- Key Difference : The absence of the 3,5-dimethylphenylcarbamothioyl group reduces direct comparability, but shared bipiperidine frameworks highlight the scaffold’s versatility.
Physicochemical and Spectroscopic Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
